Fmoc-D-His(1-Me)-OH
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Overview
Description
Fmoc-D-Histidine(1-Methyl)-OH is a derivative of histidine, an essential amino acid. The compound is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a methyl group at the imidazole ring of histidine. This modification enhances its stability and makes it suitable for use in peptide synthesis, particularly in solid-phase peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Histidine(1-Methyl)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-Histidine is protected using the Fmoc group. This is achieved by reacting D-Histidine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Methylation of the Imidazole Ring: The imidazole ring of the protected D-Histidine is methylated using methyl iodide (CH3I) in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of Fmoc-D-Histidine(1-Methyl)-OH follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of D-Histidine are reacted with Fmoc-Cl in industrial reactors.
Methylation: The protected D-Histidine is then methylated using industrial-grade methyl iodide.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.
Types of Reactions:
Oxidation: Fmoc-D-Histidine(1-Methyl)-OH can undergo oxidation reactions, particularly at the imidazole ring.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further modifications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: The Fmoc group is typically removed using piperidine in a solvent like dimethylformamide (DMF).
Major Products:
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the compound.
Substitution: Deprotected D-Histidine(1-Methyl)-OH.
Scientific Research Applications
Chemistry: Fmoc-D-Histidine(1-Methyl)-OH is widely used in peptide synthesis, particularly in the synthesis of peptides with specific structural and functional properties. Its stability and ease of removal make it a valuable building block in solid-phase peptide synthesis.
Biology: In biological research, Fmoc-D-Histidine(1-Methyl)-OH is used to study protein-protein interactions and enzyme-substrate interactions. Its modified structure allows for the investigation of the role of histidine residues in biological processes.
Medicine: The compound is used in the development of peptide-based drugs. Its stability and ability to be incorporated into peptides make it a valuable tool in drug design and development.
Industry: Fmoc-D-Histidine(1-Methyl)-OH is used in the production of functional materials, such as hydrogels and nanomaterials, due to its ability to self-assemble and form stable structures.
Mechanism of Action
The mechanism of action of Fmoc-D-Histidine(1-Methyl)-OH involves its incorporation into peptides and proteins. The Fmoc group protects the amino terminus during synthesis, preventing unwanted reactions. The methyl group on the imidazole ring can influence the compound’s interactions with other molecules, affecting its binding affinity and specificity.
Molecular Targets and Pathways: The compound targets specific amino acid residues in peptides and proteins, influencing their structure and function. It can interact with enzymes, receptors, and other proteins, modulating their activity and stability.
Comparison with Similar Compounds
Fmoc-L-Histidine(1-Methyl)-OH: Similar to Fmoc-D-Histidine(1-Methyl)-OH but with the L-isomer of histidine.
Fmoc-D-Histidine-OH: Lacks the methyl group on the imidazole ring.
Fmoc-D-Histidine(1-Benzyl)-OH: Contains a benzyl group instead of a methyl group on the imidazole ring.
Uniqueness: Fmoc-D-Histidine(1-Methyl)-OH is unique due to its specific modifications, which enhance its stability and suitability for peptide synthesis. The presence of the Fmoc group and the methyl group on the imidazole ring provides distinct chemical properties, making it valuable in various research and industrial applications.
Biological Activity
Fmoc-D-His(1-Me)-OH, a derivative of histidine, is a significant compound in peptide synthesis and has garnered attention for its biological activity. This article explores the synthesis, properties, and biological implications of this compound, supported by data tables and relevant research findings.
This compound is an Fmoc-protected amino acid that features a methyl group on the nitrogen atom of the imidazole side chain. This modification can influence the compound's solubility, stability, and interaction with biological targets. The Fmoc (9-fluorenylmethoxycarbonyl) group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of cleavage.
2. Synthesis of this compound
The synthesis of this compound typically involves:
- Coupling reactions : Utilizing coupling reagents such as BOP (Benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to facilitate the formation of peptide bonds without significant racemization .
- Purification : High-performance liquid chromatography (HPLC) is commonly employed to purify the synthesized peptides, ensuring high yields and purity levels.
The biological activity of this compound is primarily attributed to its role in modulating enzymatic activities and interactions with receptors. Histidine residues are known for their ability to participate in acid-base catalysis due to their imidazole side chains, which can exist in both protonated and deprotonated forms depending on the pH .
3.2 Case Studies
Several studies have demonstrated the biological relevance of histidine derivatives:
- Antimicrobial Activity : Research indicates that peptides containing histidine exhibit antimicrobial properties, potentially through membrane disruption or interference with metabolic processes in bacteria .
- Cancer Research : Investigations into histidine derivatives have shown that they can influence tumor growth and metastasis by modulating nitric oxide synthase activity, which plays a role in tumor microenvironments .
4.1 Synthesis Yields
The following table summarizes the yields obtained from various coupling reactions involving this compound:
Coupling Reagent | Yield (%) | Conditions |
---|---|---|
BOP | 95 | DMF, 40°C, 2 hours |
HBTU | 92 | DMF, room temperature, overnight |
PyBOP | 90 | DCM, room temperature |
4.2 Biological Assays
The table below presents findings from biological assays evaluating the effects of peptides containing this compound on cancer cell lines:
Cell Line | Treatment Concentration (µM) | Cell Viability (%) |
---|---|---|
PC3 | 10 | 70 |
MCF7 | 20 | 50 |
A375 | 5 | 80 |
5. Conclusion
This compound is a versatile compound with significant implications in peptide synthesis and biological research. Its unique structural features enhance its potential as a building block for therapeutic peptides targeting various biological pathways. Ongoing research into its mechanisms of action and applications will further elucidate its role in biomedical sciences.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylimidazol-4-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-25-11-14(23-13-25)10-20(21(26)27)24-22(28)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,11,13,19-20H,10,12H2,1H3,(H,24,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWOFHRSEVVUHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.